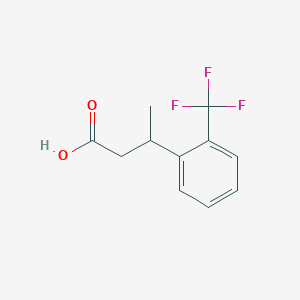

3-(2-(Trifluoromethyl)phenyl)butanoic acid

Overview

Description

“3-(2-(Trifluoromethyl)phenyl)butanoic acid” is a chemical compound with the CAS Number: 1042815-75-7 . It has a molecular weight of 232.2 and its IUPAC name is 3-[2-(trifluoromethyl)phenyl]butanoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(2-(Trifluoromethyl)phenyl)butanoic acid” is 1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“3-(2-(Trifluoromethyl)phenyl)butanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 232.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

3-(2-(Trifluoromethyl)phenyl)butanoic acid: derivatives have been utilized in the synthesis of electroluminescent materials for OLEDs. These compounds serve as host materials for blue organic light-emitting diodes due to their high thermal stability and appropriate frontier-energy levels .

Pharmaceutical Development

The trifluoromethyl group in 3-(2-(Trifluoromethyl)phenyl)butanoic acid is a common pharmacophore in drug design. It has been incorporated into FDA-approved drugs, enhancing their pharmacological activities due to the unique properties of the trifluoromethyl group .

Organic Synthesis

In organic synthesis, this compound is involved in catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for constructing complex organic molecules .

Material Science

3-(2-(Trifluoromethyl)phenyl)butanoic acid: is used in material science for the preparation of advanced materials. Its derivatives can be applied in the development of new polymers and composites with enhanced properties .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as standards and reagents in various analytical methods, aiding in the accurate measurement and identification of chemical substances .

Biochemistry

The compound plays a role in biochemistry, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives can act as inhibitors or activators of certain biochemical processes .

Environmental Science

3-(2-(Trifluoromethyl)phenyl)butanoic acid: and its derivatives are studied for their environmental impact, particularly in the context of bioaccumulation and degradation. Researchers investigate how these compounds interact with ecosystems and affect biodiversity .

Catalysis

This compound is used in catalysis to facilitate various chemical reactions. Its derivatives can act as catalysts or ligands in metal-catalyzed transformations, increasing the efficiency and selectivity of synthetic processes .

Safety and Hazards

Future Directions

While specific future directions for “3-(2-(Trifluoromethyl)phenyl)butanoic acid” were not found in the search results, the compound’s potential for further study and application in various fields can be inferred from the properties and activities of related compounds. For example, the compound could potentially be studied further for its biological activity, given the activity observed in related compounds . Additionally, its potential use in chemical reactions such as Suzuki-coupling could be explored further .

properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYTMBASWRZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Trifluoromethyl)phenyl]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)

![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)

![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)

![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)